molecular formula C25H22FNO5 B12301939 N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine

N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine

Cat. No.: B12301939
M. Wt: 435.4 g/mol
InChI Key: MWIIIMQSHCZSLC-UHFFFAOYSA-N
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Description

N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methoxy group at the 5-position of the phenyl ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .

Comparison with Similar Compounds

Uniqueness: N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine is unique due to the presence of both fluorine and methoxy groups, which can impart distinct properties to the peptides synthesized using this compound. The methoxy group can enhance the solubility and stability of peptides, while the fluorine atom can influence the binding affinity and specificity of peptides to their biological targets .

Properties

Molecular Formula

C25H22FNO5

Molecular Weight

435.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C25H22FNO5/c1-31-16-10-11-22(26)15(12-16)13-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)

InChI Key

MWIIIMQSHCZSLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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